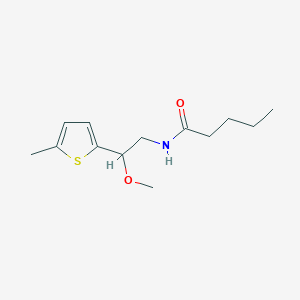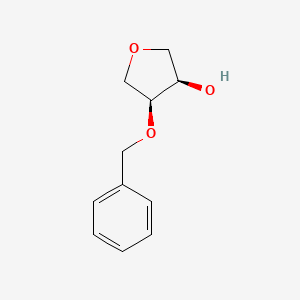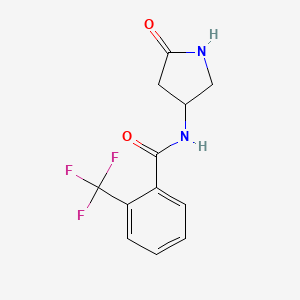
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide as a fluorescent probe for detecting protein-ligand interactions in biochemical assays. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide and N, N'-dicyclohexylcarbodiimide, followed by the addition of 3-pyrrolidinone. The resulting product is then purified through column chromatography to obtain N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in high purity.
Aplicaciones Científicas De Investigación
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biochemical assays.
Propiedades
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-7-5-10(18)16-6-7/h1-4,7H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSLHCSFVWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)
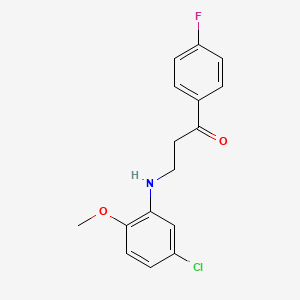

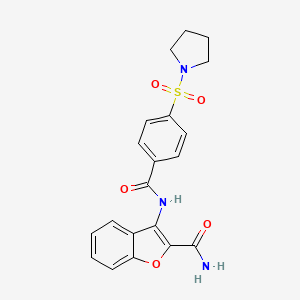
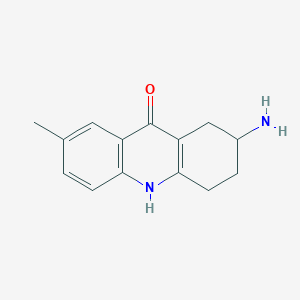
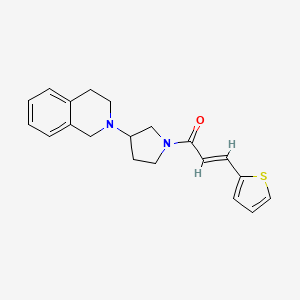

![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)
